(5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxybenzylidene moiety, and a thioxodihydropyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process One common method starts with the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding chalcone This intermediate is then reacted with thiourea under acidic conditions to yield the thioxodihydropyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced dihydropyrimidine derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: shares similarities with other dihydropyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the prop-2-en-1-yloxy group and the combination of the chlorophenyl and methoxybenzylidene moieties. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-3-10-28-17-9-4-13(12-18(17)27-2)11-16-19(25)23-21(29)24(20(16)26)15-7-5-14(22)6-8-15/h3-9,11-12H,1,10H2,2H3,(H,23,25,29)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJRGXRLYDKUSI-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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